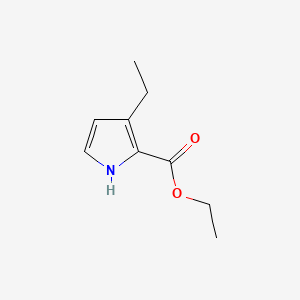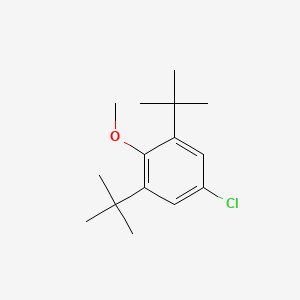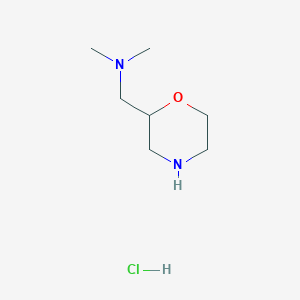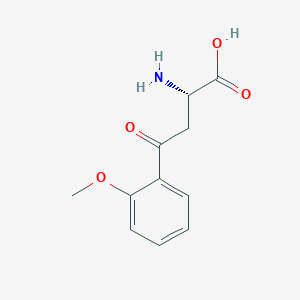
2-Ethoxycarbonyl-6-isopropylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-hydroxy-3-isopropylbenzoate is an organic compound with the molecular formula C₁₂H₁₆O₃ It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl group, and the hydrogen atom of the hydroxyl group is replaced by an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-hydroxy-3-isopropylbenzoate typically involves the esterification of 2-hydroxy-3-isopropylbenzoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is then neutralized, and the product is extracted and purified.
Industrial Production Methods
In an industrial setting, the production of ethyl 2-hydroxy-3-isopropylbenzoate can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of catalysts, such as acidic ion-exchange resins, can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-hydroxy-3-isopropylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: The major products include 2-hydroxy-3-isopropylbenzaldehyde or 2-hydroxy-3-isopropylbenzoquinone.
Reduction: The major product is 2-hydroxy-3-isopropylbenzyl alcohol.
Substitution: The major products include 2-chloro-3-isopropylbenzoate or 2-bromo-3-isopropylbenzoate.
Scientific Research Applications
Ethyl 2-hydroxy-3-isopropylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-hydroxy-3-isopropylbenzoate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In drug development, it may act by modulating signaling pathways or interacting with specific receptors.
Comparison with Similar Compounds
Ethyl 2-hydroxy-3-isopropylbenzoate can be compared with other similar compounds, such as:
Ethyl benzoate: Lacks the hydroxyl and isopropyl groups, making it less versatile in chemical reactions.
Methyl 2-hydroxy-3-isopropylbenzoate: Similar structure but with a methyl group instead of an ethyl group, which may affect its reactivity and applications.
2-Hydroxy-3-isopropylbenzoic acid: The parent acid form, which can be used as a precursor in the synthesis of the ester.
Ethyl 2-hydroxy-3-isopropylbenzoate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
ethyl 2-hydroxy-3-propan-2-ylbenzoate |
InChI |
InChI=1S/C12H16O3/c1-4-15-12(14)10-7-5-6-9(8(2)3)11(10)13/h5-8,13H,4H2,1-3H3 |
InChI Key |
BXXDXAFVVWZOIL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate hydrochloride](/img/structure/B13649721.png)


![Ethyl 2-ethyl-5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13649735.png)




![rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B13649764.png)



